molecular formula C23H32ClNO3 B13738036 Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride CAS No. 3142-05-0

Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride

Cat. No.: B13738036
CAS No.: 3142-05-0
M. Wt: 406.0 g/mol
InChI Key: UIXYZMPNPIINNC-UHFFFAOYSA-N
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Description

This compound is a tertiary amine ester hydrochloride characterized by a central acetic acid backbone substituted with two phenyl groups, a 2-methylbutoxy alkoxy chain, and a 2-(dimethylamino)ethyl ester group. Its structure confers unique physicochemical properties, including high lipophilicity due to the diphenyl and branched alkoxy moieties, which influence bioavailability and receptor interactions.

Properties

CAS No.

3142-05-0

Molecular Formula

C23H32ClNO3

Molecular Weight

406.0 g/mol

IUPAC Name

dimethyl-[2-[2-(2-methylbutoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride

InChI

InChI=1S/C23H31NO3.ClH/c1-5-19(2)18-27-23(20-12-8-6-9-13-20,21-14-10-7-11-15-21)22(25)26-17-16-24(3)4;/h6-15,19H,5,16-18H2,1-4H3;1H

InChI Key

UIXYZMPNPIINNC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Alkylation Step

  • Reactants: Benzilic acid or potassium benzilate and 2-(dimethylamino)ethyl chloride hydrochloride
  • Catalysts/Additives: Tertiary aliphatic or cycloaliphatic amines with pKa > 9 (e.g., triethylamine, trimethylamine, N-methylpyrrolidine)
  • Solvent: Aprotic, apolar solvents such as toluene or xylene
  • Conditions: The alkylation is performed under anhydrous conditions to prevent hydrolysis. The molar ratio of 2-(dimethylamino)ethyl chloride hydrochloride to benzilic acid is typically 1.1 to 1.5 equivalents, preferably 1.3 equivalents.
  • Outcome: Formation of 2,2-diphenyl-2-hydroxyacetic acid 2-(dimethylamino)ethyl ester intermediate (I) with minimal by-products.

Formation of Hydrochloride Salt

  • Process: The benzilic acid ester (I) is dissolved in primary, secondary, or tertiary alcohols (e.g., isopropanol or butanol) and treated with hydrogen chloride gas or concentrated hydrochloric acid.
  • pH: Adjusted to 1-3 to promote conversion to the hydrochloride salt (II).
  • Temperature: Ambient to moderate temperatures to avoid degradation.
  • Significance: This step stabilizes the compound and facilitates subsequent processing.

Chlorination Step

  • Reagents: Thionyl chloride (SOCl2), typically 1.5 to 2.0 equivalents, preferably 1.7 equivalents based on the ester hydrochloride.
  • Solvent: Aromatic inert solvents such as toluene or xylene.
  • Temperature: 70-100 °C, preferably 90-95 °C.
  • Reaction: Converts the hydroxy group of the ester hydrochloride (II) to the corresponding chloroester hydrochloride (III).
  • Yield: Quantitative conversion with minimal impurities (0.3-2% unreacted ester hydrochloride).

Purification and Isolation

  • The chloroester hydrochloride precipitates and can be isolated by simple filtration or separation without complex distillation.
  • The product is dried and purified to meet pharmaceutical standards, ensuring minimal ash content and odorless characteristics.
  • Activated carbon treatment is avoided in late stages to prevent discoloration.

Reaction Conditions and Parameters Summary

Step Reactants/Conditions Solvent Temperature (°C) Equivalents Used Notes
Alkylation Benzilic acid + 2-(dimethylamino)ethyl chloride hydrochloride + tertiary amine Toluene, xylene Ambient 1.1-1.5 (prefer 1.3) Use tertiary amines with pKa > 9
Hydrochloride Formation Benzilic acid ester + HCl gas or conc. HCl Isopropanol or butanol Ambient Stoichiometric pH adjusted to 1-3
Chlorination Ester hydrochloride + Thionyl chloride Toluene, xylene 70-100 (prefer 90-95) 1.5-2.0 (prefer 1.7) Quantitative reaction, minimal impurities
Purification Filtration, drying - Ambient - Avoid activated carbon late-stage

Notes on Process Optimization and Ecological Considerations

  • Avoidance of Inorganic Bases: Use of inorganic bases is discouraged due to incomplete reactions and formation of foaming azeotropes leading to by-products.
  • Solvent Selection: Water-immiscible solvents with boiling points above 130 °C (chlorobenzene, xylene) can cause yellowing of the product at high temperatures and are thus carefully controlled.
  • Recycling: Amine-containing solvents can be recycled after analysis by gas chromatography for residual amine content, maintaining solvent and reagent economy.
  • Stability: 2-(dimethylamino)ethyl chloride hydrochloride is stable for over two months under anhydrous, aprotic, apolar conditions at room temperature.
  • Purity: The crude benzilic acid ester contains minor impurities (1-3% unreacted benzilic acid, 1-2% benzophenone), which are removed in subsequent steps.

Research Findings and Industrial Relevance

The described process, as detailed in European Patents EP0537608A2 and EP0537608B1, represents an improved, industrially viable method for producing this compound in pharmaceutical-grade quality. It addresses previous drawbacks such as low purity, ecological concerns, and complex work-up procedures.

The method allows for:

  • High yields with minimal side products
  • Technologically simple operations
  • Environmentally acceptable solvent and reagent use
  • Production of a stable, pure hydrochloride salt suitable for medicinal applications

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride is used in several scientific research fields:

Mechanism of Action

The mechanism of action of acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural differences and similarities:

Compound Name Substituents on Acetic Acid Backbone Ester Group Molecular Formula Molecular Weight Key References
Target Compound 2,2-Diphenyl, 2-(2-methylbutoxy) 2-(Dimethylamino)ethyl C25H34ClNO3 456.0*
Cyclopentolate Hydrochloride α-(1-Hydroxycyclopentyl), phenyl 2-(Dimethylamino)ethyl C17H25NO3·HCl 327.85
Meclofenoxate Hydrochloride (4-Chlorophenoxy) 2-(Dimethylamino)ethyl C12H16ClNO3 257.71
2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester 2,2-Diphenyl, 2-methoxy 2-(N-Isopropyl-N-methylamino)ethyl C23H30ClNO3 410.0*
Benzilic acid derivatives (e.g., ) 2,2-Diphenyl, 2-hydroxy Varied (e.g., sodium salt) C14H12O3 228.24

*Calculated based on molecular formulas.

Key Observations:
  • Substituent Impact: The target compound’s 2-methylbutoxy group increases steric bulk and lipophilicity compared to cyclopentolate’s hydroxycyclopentyl or meclofenoxate’s chlorophenoxy groups. This may enhance membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Cyclopentolate HCl Meclofenoxate HCl
LogP (Predicted) ~5.2* 2.1–3.0 2.6
Aqueous Solubility Low (diphenyl groups) Moderate (hydroxy group) Low (chlorophenoxy)
Stability Stable in acidic conditions; ester hydrolysis possible at high pH Sensitive to light and moisture Stable in dry environments

*Estimated using fragment-based methods.

Pharmacological Activities:
  • Cyclopentolate HCl : Anticholinergic; blocks muscarinic receptors in the eye, used for mydriasis and cycloplegia .
  • Meclofenoxate HCl: CNS stimulant; enhances cerebral metabolism via choline esterase inhibition .

Biological Activity

Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride, is a compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, focusing on its anticancer activity and other pharmacological effects based on available literature and studies.

Chemical Structure and Properties

  • Molecular Formula : C23H31NO3
  • Molecular Weight : 369.50 g/mol
  • SMILES Notation : CCC(C)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C
  • InChIKey : IFJKEJNTBAYHBV-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer properties. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

A significant area of research has focused on the compound's potential to inhibit cancer cell proliferation. The following table summarizes findings from relevant studies:

Study ReferenceCell LineIC50 (µM)Observations
MCF-7 (breast cancer)25Significant dose-dependent inhibition observed.
Various cancer linesNot specifiedCompound showed cytotoxicity in preliminary assays.

The exact mechanism by which acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester exerts its anticancer effects remains to be fully elucidated. However, preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • Study on MCF-7 Cells :
    • A study evaluated the compound's effect on the MCF-7 breast cancer cell line using an MTT assay. The results demonstrated a significant reduction in cell viability at concentrations as low as 25 µM after 48 hours of treatment .
    • The crude extract from which this compound was derived showed an overall inhibition rate of 78.6% at higher concentrations (500 µg/mL).
  • Comparative Analysis :
    • In comparative studies with other compounds extracted from Arisaema flavum, the activity of acetic acid derivative was benchmarked against established chemotherapeutic agents like Tamoxifen and Anastrozole, indicating competitive efficacy in inhibiting cancer cell growth .

Pharmacological Effects Beyond Anticancer Activity

While the primary focus has been on its anticancer properties, there is emerging evidence suggesting that this compound may have additional pharmacological effects:

  • Neuroprotective Effects : Some studies have indicated potential neuroprotective properties linked to similar acetic acid derivatives.
  • Anti-inflammatory Activity : Preliminary data suggest possible anti-inflammatory effects, warranting further investigation.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves three key stages: (1) esterification of benzilic acid with 2-(dimethylamino)ethyl chloride hydrochloride, (2) hydrochlorination of the intermediate ester, and (3) alkoxylation with 2-methylbutanol. The use of tertiary aliphatic amines (pKₐ > 9) during esterification is critical to stabilize intermediates and improve reaction efficiency. Refluxing in inert solvents (e.g., toluene) at 120–132°C ensures complete alkoxylation. Yield optimization requires strict control of stoichiometry, solvent polarity, and HCl gas introduction during hydrochlorination to avoid side products like unreacted benzilic acid derivatives .

Advanced: How can contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved during structural validation?

Discrepancies between NMR (e.g., unexpected splitting of aromatic protons) and MS (molecular ion fragmentation patterns) often arise from residual solvents, stereochemical impurities, or protonation states. Methodological solutions include:

  • Deuterated solvent exchange to identify labile protons (e.g., from tertiary amine groups).
  • High-resolution MS (HRMS) to distinguish between isobaric fragments and confirm molecular formula.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals caused by diphenyl groups. Cross-referencing with benzilic acid derivatives (e.g., diphenylglycolic acid, CAS 76-93-7) can validate backbone integrity .

Basic: What analytical techniques are recommended for purity assessment, and how are thresholds defined?

  • HPLC-UV/ELS : Use a C18 column with acetonitrile/0.1% TFA mobile phase to detect impurities >0.1%.
  • Elemental Analysis : Acceptable C/H/N tolerances ≤0.3% deviation from theoretical values.
  • Karl Fischer Titration : Moisture content <0.5% to prevent hydrochloride degradation.
    Purity thresholds (e.g., >98% for biological assays) should align with pharmacopeial standards for tertiary amine esters .

Advanced: What strategies mitigate byproduct formation during the alkoxylation step?

Byproducts like 2,2-diphenyl-2-chloroacetic acid esters arise from incomplete substitution or solvent interactions. Mitigation involves:

  • Solvent Selection : Non-polar solvents (e.g., xylene) reduce nucleophilic competition from polar protic impurities.
  • Catalytic DMAP : Accelerates SN2 displacement of chloride by 2-methylbutanol.
  • In-situ FTIR Monitoring : Tracks the disappearance of the C-Cl stretch (750 cm⁻¹) to optimize reaction termination .

Basic: How is the hydrochloride counterion stabilized in aqueous vs. organic matrices?

The dimethylamino group’s protonation in aqueous buffers (pH < 4) stabilizes the hydrochloride form, while organic solvents (e.g., DCM) favor free base formation. Stability studies show:

  • Aqueous : Degradation <5% over 24 hours at pH 3.0 (4°C).
  • Organic : Precipitation risk in aprotic solvents; add 1–2% HCl gas to maintain salt integrity .

Advanced: How can bioactivity studies address contradictory results in enzyme inhibition assays (e.g., COX-2 vs. non-specific binding)?

Contradictory activity data may stem from assay interference (e.g., ester hydrolysis in buffer). Solutions include:

  • Metabolite Screening : LC-MS to identify hydrolysis products (e.g., free benzilic acid).
  • Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify target specificity.
  • Molecular Dynamics Simulations : Validate docking poses of the intact ester vs. metabolites in COX-2 active sites .

Basic: What are the storage and handling protocols to prevent degradation?

  • Storage : –20°C in amber vials under argon; desiccants (silica gel) to limit hygroscopicity.
  • Handling : Use anhydrous solvents (certified <50 ppm H₂O) during reconstitution.
    Accelerated stability testing (40°C/75% RH) shows ≤10% degradation over 30 days .

Advanced: How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • LogP Prediction : Optimal range 2.5–3.5 (e.g., via MarvinSketch) balances lipophilicity and solubility.
  • P-gp Substrate Likelihood : Use SwissADME to minimize P-glycoprotein binding.
  • Steric Maps : Compare diphenyl group orientation with known BBB-penetrant esters (e.g., benzilate derivatives) .

Basic: What synthetic alternatives exist for the 2-methylbutoxy group, and how do they alter physicochemical properties?

Substituting 2-methylbutoxy with:

  • Ethoxy : Reduces logP by 0.8 but increases crystallization risk.
  • Cyclohexyloxy : Enhances metabolic stability (CYP3A4 resistance) but lowers aqueous solubility.
    Structure-property relationships (SPR) should prioritize logD7.4 and plasma protein binding ratios .

Advanced: What mechanistic insights explain the compound’s instability under UV light, and how can photodegradation be minimized?

The diphenylacetyl group undergoes Norrish-type I cleavage under UV (λ = 254 nm). Mitigation strategies:

  • Add UV Absorbers : 0.1% w/v benzophenone-3 in formulations.
  • Amber Glassware : Blocks UV-B/C wavelengths during storage.
  • Degradation Pathway Mapping : LC-HRMS identifies quinone derivatives as primary photoproducts .

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